1,2-Dibromo-3-chloro-2-methylpropane
CAS No.: 10474-14-3
Cat. No.: VC20981129
Molecular Formula: C4H7Br2Cl
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 10474-14-3 | 
|---|---|
| Molecular Formula | C4H7Br2Cl | 
| Molecular Weight | 250.36 g/mol | 
| IUPAC Name | 1,2-dibromo-3-chloro-2-methylpropane | 
| Standard InChI | InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | 
| Standard InChI Key | DPDUMUDRFCRZGY-UHFFFAOYSA-N | 
| SMILES | CC(CCl)(CBr)Br | 
| Canonical SMILES | CC(CCl)(CBr)Br | 
Introduction
Chemical Identity and Structure
1,2-Dibromo-3-chloro-2-methylpropane, an organohalide with two bromine atoms and one chlorine atom attached to a branched propane backbone, has distinct chemical identifiers and structural characteristics that define its reactivity patterns.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers of 1,2-Dibromo-3-chloro-2-methylpropane
Structural Features
The molecular structure of 1,2-Dibromo-3-chloro-2-methylpropane features a quaternary carbon at position 2, bearing a methyl group and one bromine atom. The remaining bromine is attached to carbon-1, while the chlorine atom occupies position 3. This arrangement creates a unique electron distribution pattern that influences its chemical reactivity and physical characteristics .
Physical and Chemical Properties
The physical and chemical properties of 1,2-Dibromo-3-chloro-2-methylpropane determine its behavior in chemical reactions and environmental systems.
Physical Properties
1,2-Dibromo-3-chloro-2-methylpropane exists as a liquid at standard temperature and pressure with specific physical characteristics that impact its handling and applications.
Table 2: Physical Properties of 1,2-Dibromo-3-chloro-2-methylpropane
Chemical Properties
The chemical properties of 1,2-Dibromo-3-chloro-2-methylpropane are primarily determined by the reactivity of its carbon-halogen bonds.
Table 3: Chemical Properties of 1,2-Dibromo-3-chloro-2-methylpropane
Synthesis Methods
Several synthetic approaches can be employed to produce 1,2-Dibromo-3-chloro-2-methylpropane, with variations in methodology depending on scale and application requirements.
Laboratory Synthesis
The most common laboratory synthesis method involves the halogenation of 2-methylpropene (isobutene). This reaction proceeds through electrophilic addition mechanisms, where bromine first adds across the carbon-carbon double bond, followed by the addition of chlorine.
The reaction can be represented as:
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Initial bromination of 2-methylpropene to form the dibromo intermediate 
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Subsequent chlorination to yield 1,2-Dibromo-3-chloro-2-methylpropane 
 The synthesis typically requires careful temperature control and anhydrous conditions to maximize yield and minimize side reactions.
Industrial Production
Industrial-scale production of 1,2-Dibromo-3-chloro-2-methylpropane employs similar chemical principles but utilizes specialized equipment to enhance efficiency and product purity. The process may be optimized using continuous flow reactors, which allow for better control of reaction parameters and reduction of waste products.
Key considerations in industrial synthesis include:
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Temperature and pressure regulation to control reaction kinetics 
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Solvent selection to optimize yield and facilitate product isolation 
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Purification processes to achieve the desired product specifications 
Applications and Chemical Reactivity
The unique structural features of 1,2-Dibromo-3-chloro-2-methylpropane contribute to its utility in various chemical applications.
Synthetic Intermediate
Toxicological Classification
The toxicological profile of 1,2-Dibromo-3-chloro-2-methylpropane requires careful consideration for its safe handling and use.
Hazard Classification
1,2-Dibromo-3-chloro-2-methylpropane is classified as carcinogenic and mutagenic based on its toxicological properties. Its electrophilic nature allows it to interact with biological nucleophiles, potentially disrupting normal cellular functions.
Structure-Toxicity Relationship
The toxicity of 1,2-Dibromo-3-chloro-2-methylpropane can be attributed to several structural features:
- 
The presence of reactive halogen substituents that can undergo nucleophilic substitution reactions with biological macromolecules 
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The potential formation of reactive intermediates during metabolic processes 
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The lipophilic character that influences its absorption and distribution in biological systems 
 These structural features contribute to the compound's potential to induce genotoxic effects and cellular damage.
Comparative Analysis with Related Compounds
Examining 1,2-Dibromo-3-chloro-2-methylpropane in relation to structurally similar compounds provides valuable insights into its chemical behavior and properties.
Comparison with 1,2-Dibromo-3-chloropropane (DBCP)
1,2-Dibromo-3-chloro-2-methylpropane differs from 1,2-Dibromo-3-chloropropane (DBCP) by the presence of a methyl group at position 2. This structural difference results in distinct physical and chemical properties.
Table 4: Comparison Between 1,2-Dibromo-3-chloro-2-methylpropane and DBCP
Comparison with Other Halogenated Compounds
1,2-Dibromo-3-chloro-2-methylpropane belongs to a broader class of polyhalogenated alkanes, which share common reactivity patterns but differ in their specific properties based on the number, type, and position of halogen substituents.
Notable related compounds include:
- 
1,2-Dibromo-2-methylpropane (lacking the chlorine substituent) 
- 
1,2-Dibromo-3-chloro-2-methylpropane derivatives with substituents at other positions 
 These structural differences influence physical properties, chemical reactivity, and potential biological effects, highlighting the importance of structure-property relationships in this class of compounds .
Analytical Methods for Identification and Quantification
Reliable analytical methods are essential for the identification and quantification of 1,2-Dibromo-3-chloro-2-methylpropane in various matrices.
Spectroscopic Methods
Several spectroscopic techniques can be employed for the structural characterization of 1,2-Dibromo-3-chloro-2-methylpropane:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR spectra, with characteristic chemical shifts for methyl, methylene, and halogen-bearing carbon atoms 
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Infrared (IR) Spectroscopy: Identifies characteristic absorption bands for C-Br (500-600 cm⁻¹) and C-Cl (600-800 cm⁻¹) stretching vibrations 
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Mass Spectrometry (MS): Generates distinctive fragmentation patterns, particularly the loss of halogen atoms, providing valuable confirmatory data 
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of 1,2-Dibromo-3-chloro-2-methylpropane, particularly in complex matrices:
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Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity 
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High-Performance Liquid Chromatography (HPLC): Useful for separating 1,2-Dibromo-3-chloro-2-methylpropane from similar halogenated compounds 
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Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring and preliminary identification 
Future Research Directions
Current knowledge gaps regarding 1,2-Dibromo-3-chloro-2-methylpropane present opportunities for future research and development.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could elucidate the influence of the methyl group and halogen substituents on the chemical reactivity and biological effects of 1,2-Dibromo-3-chloro-2-methylpropane compared to related compounds.
Synthetic Applications
Exploring the potential of 1,2-Dibromo-3-chloro-2-methylpropane as a building block in the synthesis of complex organic molecules represents a promising area for future research, particularly in the development of regioselective synthetic methodologies.
Environmental Fate and Impact
Investigating the environmental persistence, transformation pathways, and ecological effects of 1,2-Dibromo-3-chloro-2-methylpropane would contribute to a more comprehensive understanding of its environmental impact and inform risk assessment and management strategies.
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